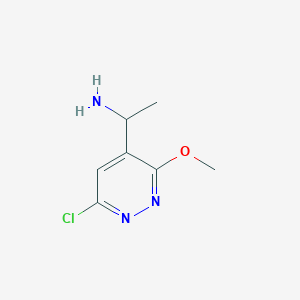![molecular formula C19H12F3N B8451814 9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]- CAS No. 204066-03-5](/img/structure/B8451814.png)
9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-” is a chemical compound with the molecular formula C19H12F3N . It has a molecular weight of 311.3 . This compound is a derivative of carbazole, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-” includes a carbazole unit, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring . The trifluoromethyl group is attached to the phenyl group, which is further connected to the 9-position of the carbazole unit .Physical And Chemical Properties Analysis
“9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-” has a melting point of 165-167 °C and a predicted boiling point of 414.5±45.0 °C . The compound has a predicted density of 1.24±0.1 g/cm3 .Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
204066-03-5 |
|---|---|
Produktname |
9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]- |
Molekularformel |
C19H12F3N |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
9-[4-(trifluoromethyl)phenyl]carbazole |
InChI |
InChI=1S/C19H12F3N/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-12H |
InChI-Schlüssel |
PDSJGMJNENPXCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

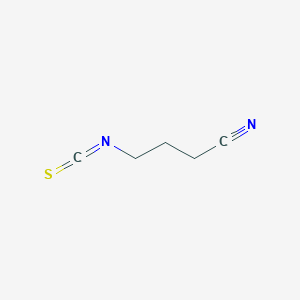
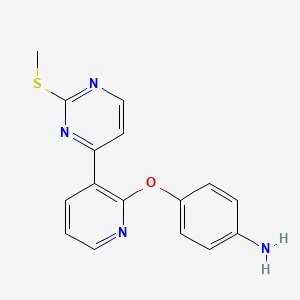
![isobutyl 6-bromo-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B8451743.png)



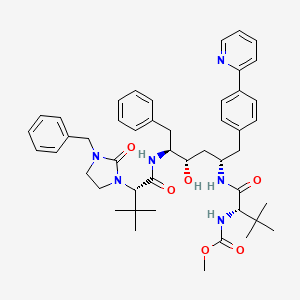
![8-(2-Pyridyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8451797.png)


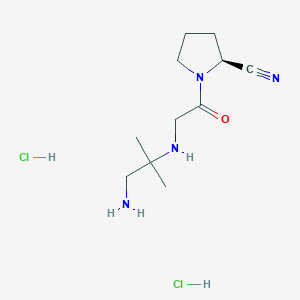
![2-[(Benzenesulfonyl)methyl]-4-fluoro-1-nitrobenzene](/img/structure/B8451825.png)
![2-(1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-benzonitrile](/img/structure/B8451836.png)
